molecular formula C24H24N2O3 B2655605 1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol CAS No. 1019140-29-4

1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Cat. No.: B2655605
CAS No.: 1019140-29-4
M. Wt: 388.467
InChI Key: MVXDLBDHLVZETC-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound that features a benzodiazole ring, phenoxy groups, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxy Groups: The phenoxy groups can be introduced via nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

    Formation of the Propanol Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring and phenoxy groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-propanol
  • 2-(2,4-Dichlorophenoxymethyl)-1-methyl-1H-benzimidazole
  • 1-(4-(4-Methylphenoxy)phenyl)ethanone

Uniqueness: 1-(4-Methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is unique due to the combination of its structural features, including the benzodiazole ring and multiple phenoxy groups. This combination imparts specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

1-(4-methylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-18-11-13-21(14-12-18)28-16-19(27)15-26-23-10-6-5-9-22(23)25-24(26)17-29-20-7-3-2-4-8-20/h2-14,19,27H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXDLBDHLVZETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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